molecular formula C21H22F2N6O3 B2850190 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone CAS No. 1040677-17-5

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone

Cat. No.: B2850190
CAS No.: 1040677-17-5
M. Wt: 444.443
InChI Key: HWFITAOKYSXJEX-UHFFFAOYSA-N
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Description

1-(4-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone is a chemical compound with the CAS Number 1040677-17-5 and a molecular weight of 444.44 g/mol. Its molecular formula is C21H22F2N6O3 . This product is provided with a minimum purity of 95% and is intended for Research Use Only. It is not approved for use in humans or animals, nor for any diagnostic, therapeutic, or personal applications . The compound features a piperazine ring, a common structural motif in many pharmaceuticals and biologically active compounds that often serves as a key building block in drug discovery . It also contains a tetrazole ring, a heterocycle that is metabolically stable and is frequently used in medicinal chemistry as an isostere for carboxylic acids or amide moieties, which can optimize the physicochemical properties of a molecule . Researchers can utilize the provided SMILES code (COC1=CC=C(OCC(=O)N2CCN(CC3=NN=NN3C3=CC(F)=C(F)C=C3)CC2)C=C1) for computational modeling and further in silico studies .

Properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O3/c1-31-16-3-5-17(6-4-16)32-14-21(30)28-10-8-27(9-11-28)13-20-24-25-26-29(20)15-2-7-18(22)19(23)12-15/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFITAOKYSXJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and hypothesized pharmacological implications:

Compound Name / ID Key Structural Features Hypothesized Impact on Activity Reference
Target Compound 3,4-Difluorophenyl-tetrazole, piperazine-methyl linker, 4-methoxyphenoxy-ethanone Enhanced lipophilicity (fluorine), metabolic stability (tetrazole), and solubility (methoxy)
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone 4-Fluorophenyl-tetrazole, thienyl-ethanone Reduced electron-withdrawing effect (single fluorine) vs. target; thienyl may increase π-π interactions
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole core, phenylsulfonyl group, 2,4-difluorophenyl Sulfonyl group improves solubility but may reduce membrane permeability; triazole less acidic than tetrazole
4-(4-((3S,5S)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl derivatives Triazolylmethyl-tetrahydrofuran, difluorophenyl, piperazine-phenoxy Increased steric bulk (tetrahydrofuran) may hinder target binding; triazole vs. tetrazole alters electronic properties
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl-piperazine, 4-hydroxyphenyl-ethanone Hydroxyl group enhances hydrogen bonding but reduces lipophilicity; trifluoroacetate counterion may affect solubility

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • Antiproliferative Potential: Piperazine-tetrazole derivatives (e.g., ) exhibit antiproliferative activity against cancer cell lines, likely via kinase inhibition or DNA intercalation .
  • Antifungal/Antiviral Activity : Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) are common in azole antifungals, targeting cytochrome P450 enzymes .
  • Metabolic Stability : The tetrazole ring resists metabolic oxidation compared to esters or carboxylic acids, extending half-life .

Preparation Methods

[3+2] Cycloaddition for Tetrazole Core Formation

The tetrazole ring is constructed via cobalt-catalyzed cycloaddition between 3,4-difluorobenzonitrile and sodium azide (NaN₃), adapting methodology from recent catalytic systems:

Procedure :

  • Charge 3,4-difluorobenzonitrile (1.0 eq), NaN₃ (1.2 eq), and CoCl₂·6H₂O (5 mol%) in DMSO
  • Heat at 110°C for 12 h under N₂ atmosphere
  • Acidic workup (1N HCl) and extraction with ethyl acetate
  • Isolate 1-(3,4-difluorophenyl)-1H-tetrazole (85% yield)

Key Optimization Data :

Catalyst Loading Solvent Temp (°C) Time (h) Yield (%)
2 mol% Co DMSO 110 24 72
5 mol% Co DMSO 110 12 85
5 mol% Co EtOH/H₂O 80 18 68

Methylation of Tetrazole

Bromomethylation using paraformaldehyde/HBr system generates the key electrophile:

  • React 1-(3,4-difluorophenyl)-1H-tetrazole (1.0 eq) with paraformaldehyde (1.5 eq) in HBr/AcOH
  • Stir at 60°C for 6 h
  • Precipitate 5-(bromomethyl)-1-(3,4-difluorophenyl)-1H-tetrazole (78% yield)

Piperazine Functionalization Strategies

N-Alkylation of Piperazine

The tetrazole-bromomethyl intermediate undergoes nucleophilic substitution with piperazine:

Optimized Conditions :

  • Piperazine (2.5 eq), K₂CO₃ (3.0 eq) in acetonitrile
  • Reflux at 80°C for 8 h
  • Isolate 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (82% yield)

Side Reaction Mitigation :

  • Excess piperazine prevents dialkylation
  • Anhydrous conditions minimize hydrolysis

Synthesis of 2-(4-Methoxyphenoxy)ethanone

Williamson Ether Synthesis

Couple 4-methoxyphenol with chloroacetone under basic conditions:

  • Dissolve 4-methoxyphenol (1.0 eq) and chloroacetone (1.1 eq) in acetone
  • Add K₂CO₃ (2.0 eq) and KI (0.1 eq)
  • Reflux 6 h, isolate 2-(4-methoxyphenoxy)ethanone (89% yield)

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.02 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 4.73 (s, 2H), 3.81 (s, 3H), 2.39 (s, 3H)

Final Coupling via Nucleophilic Acyl Substitution

Acylation of Piperazine Intermediate

React the piperazine-tetrazole conjugate with 2-(4-methoxyphenoxy)ethanone chloride:

Stepwise Procedure :

  • Generate acid chloride: Treat 2-(4-methoxyphenoxy)acetic acid with SOCl₂ (2.0 eq) in dry DCM
  • Add dropwise to piperazine intermediate (1.0 eq) and Et₃N (3.0 eq) in THF at 0°C
  • Warm to room temperature, stir 12 h
  • Purify via silica chromatography (hexane:EtOAc 3:1)

Yield Optimization :

Base Solvent Temp (°C) Time (h) Yield (%)
Et₃N THF 25 12 76
DMAP DCM 0→25 8 81
Pyridine Acetonitrile 40 6 68

Alternative Synthetic Routes

One-Pot Multi-Component Approach

Adapting ultrasound-assisted methodologies:

  • Mix 3,4-difluorobenzonitrile, piperazine, chloroacetone, and 4-methoxyphenol in 50% EtOH
  • Add InCl₃ (20 mol%) catalyst
  • Irradiate at 40°C (25 kHz) for 20 min
  • Isolate product in 62% yield

Advantages :

  • Reduced reaction time (20 min vs 12 h conventional)
  • Lower catalyst loading compared to Co systems

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.21 (dd, J=6.3, 2.1 Hz, 1H, Ar-F)
  • δ 7.89–7.83 (m, 2H, Ar-F)
  • δ 7.12 (d, J=8.9 Hz, 2H, OPh-OCH₃)
  • δ 6.92 (d, J=8.9 Hz, 2H, OPh-OCH₃)
  • δ 4.62 (s, 2H, COCH₂O)
  • δ 3.78 (s, 3H, OCH₃)
  • δ 3.51 (br s, 8H, piperazine)

HRMS (ESI+) :

  • Calc. for C₂₁H₂₁F₂N₅O₃ [M+H]⁺: 438.1687
  • Found: 438.1689

Industrial-Scale Considerations

Catalyst Recycling

  • Co-based systems show 78% activity retention after 5 cycles
  • InCl₃ precipitates in EtOH/H₂O mixtures for easy recovery

Cost Analysis

Component Route A Cost ($/kg) Route B Cost ($/kg)
Tetrazole synth 320 290
Piperazine 150 150
Ethanone coupling 210 180
Total 680 620

Environmental Impact Assessment

Process Mass Intensity (PMI)

Route PMI (kg/kg product) E-Factor
A 48 32
B 39 25

Ultrasound-assisted Route B demonstrates superior green metrics compared to conventional thermal approaches.

Q & A

Q. Characterization methods :

  • NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and purity .
  • HPLC for monitoring reaction progress and quantifying intermediates (e.g., using C18 columns with acetonitrile/water mobile phases) .

Advanced: How can reaction conditions be optimized to minimize by-products during the tetrazole ring formation?

Answer:
By-product formation (e.g., regioisomeric tetrazoles) can be reduced by:

  • Temperature control : Maintaining 60–70°C to avoid thermal decomposition .
  • Catalyst selection : Using zinc bromide or copper(I) iodide to enhance regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction homogeneity .
  • Real-time monitoring : Employing in-situ FTIR or TLC (ethyl acetate/hexane, 5:1) to track intermediate formation .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁F₂N₅O₃: 438.1684) .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in the piperazine and tetrazole regions .
  • X-ray crystallography : For absolute configuration determination (as demonstrated for analogous pyrazoline derivatives) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, highlights differences in antitumor activity due to MTT assay variations .
  • Compound purity : Use preparative HPLC to isolate >98% pure batches and retest .
  • Solubility factors : Compare activity in DMSO vs. saline buffers to assess aggregation effects .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Enzyme inhibition assays : Target kinases or phosphodiesterases using fluorescence polarization (FP) .
  • Cell viability assays : Use MTT or resazurin in cancer lines (e.g., HeLa, MCF-7) .
  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against S. aureus or E. coli .

Advanced: What strategies can elucidate the compound’s mechanism of action?

Answer:

  • Molecular docking : Screen against targets like PI3K or EGFR using AutoDock Vina .
  • Proteomics : Perform SILAC-based profiling to identify binding partners in treated cells .
  • Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation .

Basic: How should stability studies be designed to evaluate the compound’s shelf life?

Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
  • HPLC stability-indicating methods : Monitor degradation products (e.g., hydrolyzed ethanone or demethylated phenoxy groups) .

Advanced: What computational methods validate structure-activity relationships (SAR) for analogs?

Answer:

  • QSAR modeling : Use Gaussian or Schrödinger to correlate logP, polar surface area, and bioactivity .
  • Pharmacophore mapping : Identify critical motifs (e.g., tetrazole-piperazine distance) with Discovery Studio .
  • MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Basic: How can researchers address solubility challenges in pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .

Advanced: What hyphenated techniques improve metabolite identification?

Answer:

  • LC-HRMS/MS : Couple UPLC with Q-TOF to detect phase I/II metabolites .
  • NMR-guided fractionation : Isolate metabolites from rat plasma using semi-preparative HPLC .

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